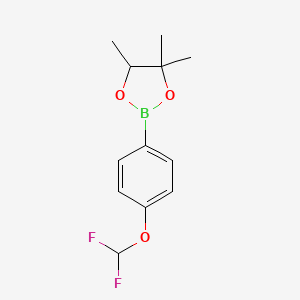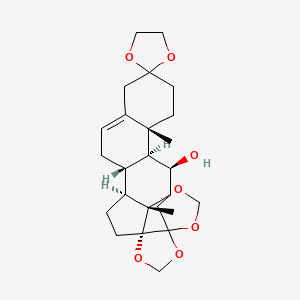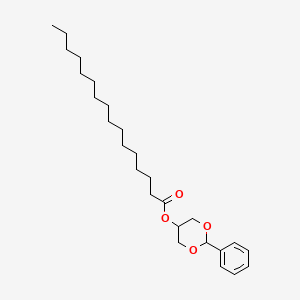
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride is a chiral compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a trichloromethyl ketone with an amine, followed by cyclization to form the tetrahydro-b-carboline ring. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methyl derivatives.
Applications De Recherche Scientifique
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-b-carboline: Lacks the trichloromethyl group, resulting in different chemical and biological properties.
1-Trichloromethyl-1,2,3,4-Tetrahydroisoquinoline: Similar structure but with an isoquinoline ring instead of a carboline ring.
Uniqueness
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride is unique due to its specific combination of the trichloromethyl group and tetrahydro-b-carboline structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H12Cl4N2 |
|---|---|
Poids moléculaire |
326.0 g/mol |
Nom IUPAC |
(1S)-1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C12H11Cl3N2.ClH/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10;/h1-4,11,16-17H,5-6H2;1H/t11-;/m0./s1 |
Clé InChI |
LSXFSRFXSKXPMD-MERQFXBCSA-N |
SMILES isomérique |
C1CN[C@@H](C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl.Cl |
SMILES canonique |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


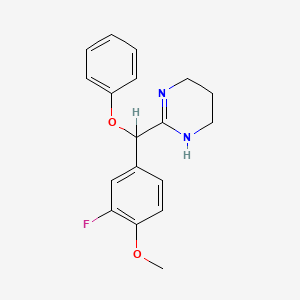
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt](/img/structure/B13414789.png)
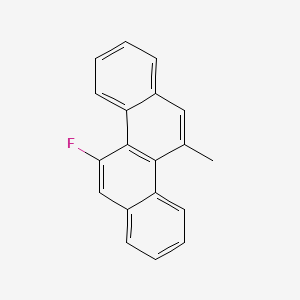

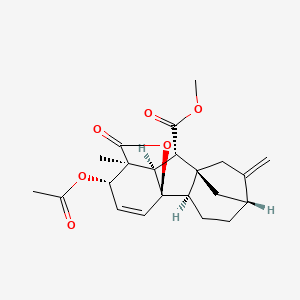
![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)

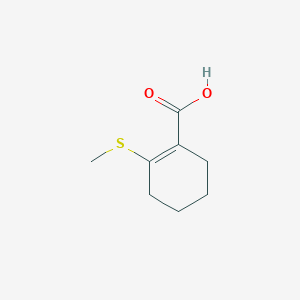
![(2e)-N-ethyl-3-phenyl-N-[(2e)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine](/img/structure/B13414823.png)
